2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

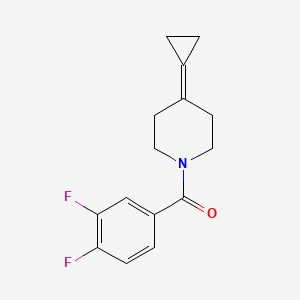

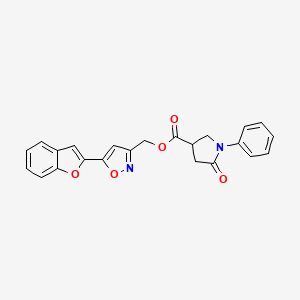

“2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the molecular formula C12H20N4 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves the reaction of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate . The ring closure forms the oxypyrimidine in a continuous flow multi-stage reactor (MSR) under controlled multi-stage conditions .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C12H20N4/c1-9(2)12-14-10(3)8-11(15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 . This indicates the presence of 12 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms in the molecule .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine derivatives have been studied for their antiproliferative effects against various human cancer cell lines. In a study by Mallesha et al. (2012), compounds related to this compound showed good activity on multiple cancer cell lines, with some compounds demonstrating potential as anticancer agents (Mallesha et al., 2012).

Pharmacological Properties

Mattioda et al. (1975) synthesized a series of compounds including this compound, which displayed a range of pharmacological properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Heterocyclic Synthesis

Research by Ho and Suen (2013) involved synthesizing novel compounds incorporating a pyrimidine moiety similar to this compound. These compounds are important in the field of heterocyclic chemistry, potentially leading to new therapeutic agents (Ho & Suen, 2013).

Antibacterial Agents

Matsumoto and Minami (1975) worked on the synthesis of pyrido(2,3-d)pyrimidine derivatives, including those with a piperazinyl group, demonstrating significant antibacterial activity, especially against gram-negative bacteria (Matsumoto & Minami, 1975).

Neurotropic Effects

A study by Awaya et al. (1993) found that certain 2-piperazinopyrimidine derivatives, related to this compound, promoted neurite outgrowth in neuroblastoma cell lines and potentiated nerve growth factor-induced neurite sprouting (Awaya et al., 1993).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel naphthalimide model compounds with piperazine substituents, exploring their luminescent properties and photo-induced electron transfer. This study contributes to the understanding of the photophysical properties of such compounds (Gan et al., 2003).

Synthesis and Antihypertensive Properties

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including derivatives with piperazine moieties, exhibiting potential as antihypertensive agents (Bayomi et al., 1999).

5-HT7 Receptor Antagonists

Strekowski et al. (2016) synthesized piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists. Their study aimed at elucidating structural features affecting binding affinity, contributing significantly to the development of compounds targeting serotonin receptors (Strekowski et al., 2016).

Future Directions

The future directions for “2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to optimize the synthesis process and improve the yield of these compounds .

properties

IUPAC Name |

4-methyl-6-piperazin-1-yl-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9(2)12-14-10(3)8-11(15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTSIWZARFGZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)

![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)